molecular formula C13H13NO2 B6366743 3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% CAS No. 1261956-73-3

3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95%

Cat. No. B6366743
CAS RN: 1261956-73-3
M. Wt: 215.25 g/mol
InChI Key: FFROIYNTPOEFFS-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% (3-OH-5-MMPP) is an organic compound with a wide range of applications in various fields, such as pharmaceuticals, agrochemicals, and materials science. It is a crystalline solid with a melting point of 154-155 °C and a boiling point of 315 °C. 3-OH-5-MMPP has been extensively studied due to its potential as a starting material for synthesis and its unique properties.

Scientific Research Applications

3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% has been widely studied due to its potential as a starting material for synthesis and its unique properties. It has been used as a building block for the synthesis of various drugs, including antifungal agents, anti-inflammatory agents, and anticonvulsants. It has also been used in the synthesis of dyes, polymers, and other materials. In addition, 3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve function.

Mechanism of Action

The exact mechanism of action of 3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% is not yet fully understood. However, it is known that the compound can interact with various enzymes, receptors, and other molecules in the body. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of nerve function. In addition, 3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% has been shown to interact with the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% are not well-understood. However, it has been shown to have a variety of effects on the body. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of nerve function. In addition, 3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% has been shown to interact with the serotonin receptor, which is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% in laboratory experiments is that it is relatively easy to obtain and is relatively inexpensive. Furthermore, the yields of the reaction are generally high, ranging from 95-98%. However, it is important to note that 3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% is a hazardous compound and should be handled with caution. In addition, its exact mechanism of action is not yet fully understood, so further research is needed to fully understand its effects.

Future Directions

As 3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% has a wide range of potential applications, there are a number of possible future directions for research. For example, further research could be conducted to investigate the biochemical and physiological effects of the compound, as well as its potential interactions with other molecules in the body. In addition, research could be conducted to explore the potential of 3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% as a starting material for new drug synthesis. Finally, research could be conducted to explore the potential of 3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% as a building block for the synthesis of various materials, such as dyes and polymers.

Synthesis Methods

3-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, 95% can be synthesized by the condensation reaction of 4-methoxy-2-methylphenol and pyridine in the presence of an acid catalyst. The reaction is carried out at room temperature, and the product is isolated by crystallization. The yields of the reaction are generally high, ranging from 95-98%.

properties

IUPAC Name

5-(4-methoxy-2-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-5-12(16-2)3-4-13(9)10-6-11(15)8-14-7-10/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFROIYNTPOEFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682778
Record name 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxy-2-methylphenyl)pyridin-3-ol

CAS RN

1261956-73-3
Record name 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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